Fluoroethylcholine tosylate

Description

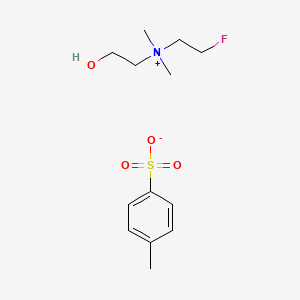

Structure

2D Structure

Properties

CAS No. |

479407-07-3 |

|---|---|

Molecular Formula |

C13H22FNO4S |

Molecular Weight |

307.38 g/mol |

IUPAC Name |

2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H8O3S.C6H15FNO/c1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,4-3-7)5-6-9/h2-5H,1H3,(H,8,9,10);9H,3-6H2,1-2H3/q;+1/p-1 |

InChI Key |

NRGASHBZQVBHTN-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(CCO)CCF |

Origin of Product |

United States |

Synthetic Methodologies for Fluoroethylcholine Tosylate and Its Radiolabeled Derivatives

Non-Radioactive Fluoroethylcholine Tosylate Synthesis Pathways

The synthesis of non-radioactive this compound is primarily achieved through a two-step process that begins with 2-fluoroethanol (B46154). This pathway provides the stable, non-radioactive compound used as a reference standard in analytical studies.

Fluoroethanol-Based Approaches

A common and effective method for synthesizing non-radioactive this compound originates from 2-fluoroethanol. snmjournals.orgsnmjournals.org This approach involves the initial formation of a tosylated intermediate, which is then converted to the final product. snmjournals.orgsnmjournals.org

The first step in this pathway is the conversion of 2-fluoroethanol into 2-fluoroethyl tosylate. snmjournals.orgsnmjournals.org This is accomplished by reacting 2-fluoroethanol with tosyl chloride in the presence of a base and a catalyst. snmjournals.org Specifically, the reaction can be carried out in dichloromethane (B109758) with pyridine (B92270) and 4-dimethylaminopyridine. snmjournals.org After an extended reaction time at room temperature, the intermediate product, 2-fluoroethyl tosylate, is isolated as a colorless oil following purification by column chromatography. snmjournals.org The yield for this step has been reported to be 67%. snmjournals.org

Once the 2-fluoroethyl tosylate intermediate is obtained, it is reacted with N,N-dimethylethanolamine to yield the final product, this compound. snmjournals.orgsnmjournals.org This reaction is typically performed by heating the two reactants together under an argon atmosphere. snmjournals.orgsnmjournals.org The resulting product can be crystallized from a solvent mixture, such as methyl acetate (B1210297) and methanol, to yield colorless rhomboid crystals. snmjournals.orgsnmjournals.org This derivatization step has been shown to proceed with a quantitative (100%) yield. snmjournals.orgsnmjournals.org

Synthesis of Non-Radioactive this compound

| Step | Reactants | Key Reagents/Solvents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1. Tosylation | 2-Fluoroethanol, Tosyl chloride | Dichloromethane, Pyridine, 4-Dimethylaminopyridine | 2-Fluoroethyl tosylate | 67% | snmjournals.org |

| 2. Derivatization | 2-Fluoroethyl tosylate, N,N-Dimethylethanolamine | None (neat reaction) | This compound | 100% | snmjournals.orgsnmjournals.org |

Radiosynthesis of Fluorine-18 (B77423) Labeled Fluoroethylcholine ([¹⁸F]FECh) Utilizing Tosylate Precursors

The synthesis of the radiolabeled analogue, [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh), is crucial for its application as a PET tracer. This process also involves a two-step reaction sequence where a radiolabeled tosylate intermediate is key. nih.gov

2-[¹⁸F]Fluoroethyl Tosylate as a Key Radiosynthetic Intermediate

2-[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FEtOTs) is a widely utilized ¹⁸F-fluoroalkylating agent in the synthesis of various radiotracers for PET. nih.govrug.nlnih.govrsc.org Its popularity stems from its high reactivity, good stability, and relatively low volatility compared to other building blocks, which simplifies handling and purification. nih.govrsc.org The intermediate is typically prepared through the nucleophilic substitution of a ditosylated precursor. nih.gov

The production of 2-[¹⁸F]fluoroethyl tosylate involves a nucleophilic substitution reaction where no-carrier-added [¹⁸F]fluoride displaces one of the tosylate groups on a precursor molecule, 1,2-bis(tosyloxy)ethane (B1267912) (also known as 1,2-ethylene ditosylate). snmjournals.orgnih.govnih.gov The [¹⁸F]fluoride is typically activated using a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂) in complex with potassium carbonate, or using tetrabutylammonium (B224687) (TBA) bicarbonate. snmjournals.orgnih.gov The reaction is carried out in a dry solvent like acetonitrile (B52724) and heated for a short period. snmjournals.org For instance, heating the mixture at 80°C for 20 minutes has been reported as an effective condition. snmjournals.orgsnmjournals.org The radiochemical yield for the formation of [¹⁸F]FECh hydroxide (B78521) from the initial [¹⁸F]fluoride, which includes this intermediate step, has been reported as 46.3% (decay corrected). snmjournals.org The subsequent reaction involves treating the dried 2-[¹⁸F]fluoroethyl tosylate intermediate with N,N-dimethylethanolamine at an elevated temperature (e.g., 100°C for 5-10 minutes) to produce [¹⁸F]Fluoroethylcholine. snmjournals.orgnih.gov

Radiosynthesis of [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh)

| Step | Reactants | Key Reagents/Solvents | Temperature | Time | Product | Reference |

|---|---|---|---|---|---|---|

| 1. Nucleophilic Fluorination | [¹⁸F]Fluoride, 1,2-bis(tosyloxy)ethane | Tetrabutylammonium bicarbonate, Acetonitrile | 80°C | 20 min | 2-[¹⁸F]Fluoroethyl tosylate | snmjournals.orgsnmjournals.org |

| 2. Derivatization | 2-[¹⁸F]Fluoroethyl tosylate, N,N-Dimethylethanolamine | None (neat reaction) | 100°C | 5 min | [¹⁸F]Fluoroethylcholine hydroxide | snmjournals.org |

Role of Leaving Groups and Reaction Conditions in [18F]Fluoroethyl Tosylate Formation

The formation of 2-[18F]fluoroethyl tosylate ([18F]FEtOTs) is the initial and crucial step in the most common synthesis pathway for [18F]FECh. This reaction involves the nucleophilic substitution of a precursor molecule, typically ethylene-1,2-ditosylate, with the [18F]fluoride ion. The tosylate group serves as an excellent leaving group in this S_N2 displacement reaction, providing a good balance between reactivity and hydrolytic stability. nih.govacs.org The choice of leaving group is paramount; more reactive groups can be more susceptible to side reactions, particularly elimination reactions, especially at higher temperatures. acs.org

Reaction conditions such as temperature, reaction time, and the base-to-precursor molar ratio significantly influence the radiochemical yield of [18F]FEtOTs and the formation of volatile side-products. nih.govx-mol.comrug.nl Studies have identified [18F]vinyl fluoride (B91410) and 2-[18F]fluoroethanol as potential volatile impurities whose formation is dependent on these parameters. nih.govrug.nl Therefore, careful optimization is required to maximize the yield of the desired product while minimizing environmental contamination and ensuring the purity of the intermediate for the subsequent reaction. nih.govrug.nl For instance, one method involves reacting tetrabutylammonium (TBA) [18F]fluoride with 1,2-bis(tosyloxy)ethane at 80°C for 20 minutes to produce 2-[18F]fluoroethyl tosylate. nih.govsnmjournals.org Another protocol heats the reaction mixture of [18F]fluoride, Kryptofix 2.2.2., and ethylene (B1197577) glycol-1,2-ditosylate in acetonitrile for 6 minutes at 90°C. snmjournals.org

Subsequent Alkylation Reactions for [18F]FECh Formation

Following the synthesis of the [18F]fluoroethylating agent, the second step is the N-alkylation of a tertiary amine precursor to form the final [18F]FECh product.

To improve the efficiency of the alkylation step, catalytic enhancements have been explored. Iodide-catalyzed alkylation has been shown to be an effective strategy. nih.govuni-mainz.de In this approach, an iodide salt, such as sodium iodide, is added to the reaction mixture containing N,N-dimethylaminoethanol and the [18F]fluoroethylating agent. uni-mainz.de The iodide ion is thought to facilitate the reaction, leading to higher radiochemical yields. The optimization of reaction parameters, such as temperature, is crucial for maximizing the catalytic effect. Research has demonstrated that increasing the reaction temperature in the presence of an iodide catalyst can significantly improve the radiochemical yield of the fluoroethylation of DMAE. uni-mainz.de

| Temperature (°C) | Radiochemical Yield (RCY) (%) |

|---|---|

| 100 | 86 ± 5.6 |

| 110 | 92 ± 5.8 |

| 120 | 97 ± 1.0 |

Reaction conditions: DMSO solvent; [18F]FETos/LiI; t = 20 min.

Automated Radiosynthetic Platforms for [18F]FECh Production

The demand for [18F]FECh in clinical settings has driven the development of reliable, fully automated synthesis platforms to ensure consistent production, high yields, and operator safety.

Various automated synthesis modules, often modified from commercially available systems designed for other radiotracers like [18F]FDG, have been successfully implemented for [18F]FECh production. nih.govopenmedscience.comresearchgate.net These modules integrate the entire two-step synthesis process, from the trapping of [18F]fluoride to the final purification of the [18F]FECh product. snmjournals.orgsnmjournals.org A typical automated apparatus performs a sequence of operations including: trapping and elution of [18F]fluoride, conducting the two chemical reactions (synthesis of 2-[18F]fluoroethyl tosylate and the subsequent alkylation of DMAE), and purifying the final product using techniques like solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC). nih.govsnmjournals.orgsnmjournals.org For instance, the GE TracerLab module has been modified for this purpose, demonstrating the adaptability of existing platforms. openmedscience.comresearchgate.net These automated systems provide a reliable method for producing [18F]FECh with high radiochemical purity (95-99%) and a total synthesis time of around 50-65 minutes. nih.govnih.gov

Optimizing reaction parameters within these automated systems is key to maximizing the radiochemical yield and ensuring the robustness of the production process. nih.gov Parameters such as reaction temperature, heating times, and reagent concentrations are fine-tuned to achieve the best results. snmjournals.org For example, optimizing the reaction temperature during the synthesis has been shown to lead to high yields of [18F]FECh. snmjournals.org In one optimized automated process, a total yield of 47±5% (not decay corrected) was achieved in just 40 minutes. nih.gov The performance of these automated systems is generally excellent, providing high yields and purity suitable for clinical applications. nih.gov The goal of optimization is to develop a rapid, high-yield, and cGMP-compliant radiosynthesis process suitable for routine production. nih.gov

| Methodology | Synthesis Time (min) | Radiochemical Yield (decay-corrected) | Radiochemical Purity | Reference |

|---|---|---|---|---|

| Two-step automated method | 65 | ~40% | >98% | nih.gov |

| Iodide-catalyzed automated synthesis | 50 | 30 ± 6% | 95-99% | nih.gov |

| Optimized one-pot synthesis | 35 | 47 ± 5% (not decay-corrected) | >97% | snmjournals.org |

| Optimized two-step synthesis | 40 | 47 ± 5% (not decay-corrected) | >99.9% | nih.gov |

Comparison of One-Pot Versus Multi-Step Automated Syntheses

The automated synthesis of radiolabeled fluoroethylcholine, particularly [¹⁸F]fluoroethylcholine ([¹⁸F]FECH), can be broadly categorized into two primary strategies: one-pot reactions and multi-step procedures. The choice between these methodologies often involves a trade-off between synthesis time, radiochemical yield, and the complexity of the automated setup.

Multi-step automated syntheses have been a conventional approach for producing [¹⁸F]FECH. A common multi-step process involves the initial synthesis of an ¹⁸F-labeled fluoroalkylating agent, such as 1-[¹⁸F]fluoro-2-tosylethane, followed by its reaction with a precursor like N,N-dimethylaminoethanol (DMAE). nih.gov This method allows for the purification of the intermediate, which can lead to a cleaner final product. For instance, a reliable, fully automated two-step synthesis has been established using a modified commercial module, yielding [¹⁸F]fluoroethylcholine with a radiochemical yield of 30 ± 6% within a 50-minute synthesis time. nih.gov Another simplified high-yield two-step synthesis starting from 2-bromoethyl triflate has been reported to produce [¹⁸F]fluoroethylcholine with a total yield of 47 ± 5% (not decay corrected) in just 40 minutes. nih.gov

In contrast, one-pot syntheses aim to simplify the process by combining multiple reaction steps into a single reactor without isolating intermediates. snmjournals.orgnih.gov This approach can significantly reduce the synthesis time and the complexity of the automated module. nih.gov An innovative one-pot reaction for synthesizing [¹⁸F]FECH has been developed where [¹⁸F]fluoride is reacted with 1,2-bis(tosyloxy)ethane and N,N-dimethylaminoethanol in a single vessel. nih.gov This method has demonstrated a higher radiochemical yield of 48 ± 1% (not corrected for decay) compared to an improved two-step approach which yielded 43 ± 3%. nih.gov Another novel one-pot method involves the in situ generation of [¹⁸F]fluoromethyl tosylate from ditosylmethane, which then reacts with DMAE to produce [¹⁸F]fluoromethylcholine. nih.gov This fully automated synthesis was completed in 1.25 hours and yielded 7% (non-decay corrected) of the final product. nih.govnih.gov

The selection between a one-pot and a multi-step synthesis is contingent on the specific requirements of the production facility, including the desired yield, synthesis duration, and the available automated platform. While one-pot syntheses offer the allure of speed and simplicity, multi-step methods provide opportunities for intermediate purification, potentially leading to higher purity of the final radiotracer. nih.govnih.gov

| Synthesis Type | Key Features | Radiochemical Yield (not decay corrected) | Synthesis Time | Reference |

|---|---|---|---|---|

| Multi-Step (Two-Step) | Alkylation with 1-[¹⁸F]fluoro-2-tosylethane | 30 ± 6% | 50 min | nih.gov |

| Multi-Step (Two-Step) | Starts from 2-bromoethyl triflate | 47 ± 5% | 40 min | nih.gov |

| One-Pot | Reacts [¹⁸F]fluoride with 1,2-bis(tosyloxy)ethane and DMAE | 48 ± 1% | Not specified | nih.gov |

| One-Pot | In situ generation of [¹⁸F]fluoromethyl tosylate | 7% | 1.25 hours | nih.govnih.gov |

Synthesis of Deuterated Fluoroethylcholine Analogs ([¹⁸F]D4-FCH)

The development of deuterated analogs of fluoroethylcholine, such as [¹⁸F]fluoromethyl-[1,2-²H₄]choline ([¹⁸F]D₄-FCH), has been pursued to enhance the metabolic stability of the radiotracer. nih.govresearchgate.netsnmjournals.org

Strategies for Deuterium (B1214612) Incorporation via Tosylate Precursors

The primary strategy for incorporating deuterium into the fluoroethylcholine molecule involves the use of a deuterated precursor in the synthesis. Specifically, for the synthesis of [¹⁸F]D₄-FCH, a deuterated form of N,N-dimethylaminoethanol, referred to as D₄-N,N-dimethylaminoethanol, is utilized. researchgate.net

The synthesis of [¹⁸F]D₄-FCH is typically achieved through a two-step reaction. nih.govmdpi.com One of the most reliable radiosynthetic routes involves alkylation with [¹⁸F]fluoromethyl tosylate. mdpi.com In this process, a non-deuterated tosylate precursor is first radiolabeled with [¹⁸F]fluoride to produce [¹⁸F]fluoromethyl tosylate. This radiolabeled intermediate is then reacted with the deuterated precursor, D₄-N,N-dimethylaminoethanol, to yield the final product, [¹⁸F]D₄-FCH. This approach has been successfully implemented to produce [¹⁸F]D₄-FCH with a radiochemical purity of over 99%. mdpi.com

Impact of Deuteration on Synthetic Pathways

The incorporation of deuterium into the fluoroethylcholine molecule primarily influences the biological properties of the final product rather than fundamentally altering the synthetic pathway itself. The synthesis of [¹⁸F]D₄-FCH follows a similar two-step reaction pathway as its non-deuterated counterpart, with the key difference being the use of a deuterated precursor in the final alkylation step. nih.govmdpi.com

The primary motivation for deuteration is to exploit the kinetic isotope effect, which can slow down the rate of metabolic degradation of the radiotracer in vivo. nih.govresearchgate.netsnmjournals.org The substitution of hydrogen with deuterium at specific positions in the choline (B1196258) moiety strengthens the carbon-hydrogen bonds, making them more resistant to enzymatic cleavage by enzymes such as choline oxidase. nih.govmdpi.com This increased metabolic stability is a significant advantage, as it can lead to improved signal-to-background contrast in PET imaging. researchgate.netsnmjournals.org

| Compound | Synthetic Strategy | Deuterated Precursor | Key Outcome | Reference |

|---|---|---|---|---|

| [¹⁸F]D₄-FCH | Two-step reaction via alkylation with [¹⁸F]fluoromethyl tosylate | D₄-N,N-dimethylaminoethanol | Overall yield of 12%, radiochemical purity >99%, synthesis time of 150 min | mdpi.com |

Advanced Analytical Techniques in Fluoroethylcholine Tosylate Research

Chromatographic Separation and Identification Methodologies

The synthesis and quality control of Fluoroethylcholine tosylate and its derivatives, particularly the radiolabeled tracer [¹⁸F]Fluoroethylcholine, rely on a suite of advanced analytical techniques. Chromatographic methods are central to purifying products, monitoring reaction progress, quantifying components, and ensuring the final product is free from impurities and residual solvents. These techniques separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the analysis of this compound. It is used for both purification of the synthesized compound and for quality control analysis of the final product. nih.gov HPLC offers high resolution and sensitivity, making it suitable for separating the target compound from structurally similar impurities and precursors.

The separation of Fluoroethylcholine and related compounds is effectively achieved using both reversed-phase and ion-exchange chromatography modes.

Reversed-Phase HPLC: This is a common technique where the stationary phase is nonpolar (e.g., octadecylsilyl silica, ODS, or C18) and the mobile phase is a polar aqueous/organic mixture. In the analysis of [¹⁸F]Fluoroethylcholine hydroxide (B78521), a single radioactive peak was identified using an ODS-silica gel HPLC column. snmjournals.org This mode is effective for separating compounds based on their hydrophobicity. For preparative HPLC of [¹⁸F]Fluoroethylcholine, an ODS-silica gel column (250 × 10 mm) has been utilized. snmjournals.org

Ion-Exchange HPLC: This method separates molecules based on their net charge. It is particularly useful for ionic species like choline (B1196258) and its analogs. The stability of [¹⁸F]Fluoroethylcholine chloride has been examined by ion-exchange HPLC. snmjournals.org Anion-exchange resin HPLC analysis has also been used to ensure that impurities such as 2-naphthalenesulfonic acid are below the detection limit in the final preparation. snmjournals.org

| Chromatography Mode | Column Type | Application | Reference |

|---|---|---|---|

| Reversed-Phase | ODS-Silica Gel | Analysis of [¹⁸F]Fluoroethylcholine hydroxide | snmjournals.org |

| Reversed-Phase | ODS-Silica Gel (Preparative) | Purification of [¹⁸F]Fluoroethylcholine | snmjournals.org |

| Ion-Exchange | Anion-Exchange Resin | Impurity analysis (e.g., 2-naphthalenesulfonic acid) | snmjournals.org |

| Ion-Exchange | Not Specified | Stability testing of [¹⁸F]Fluoroethylcholine chloride | snmjournals.org |

The composition of the mobile phase is a critical parameter in HPLC separations. Elution can be performed isocratically (constant mobile phase composition) or with a gradient (composition changes over time). Gradient elution is particularly useful for separating complex mixtures with components of widely varying polarities. nih.gov

For the preparative HPLC purification of [¹⁸F]Fluoroethylcholine, a specific isocratic solvent system has been described, consisting of 50 mmol/L phosphoric acid and 1 mmol/L 2-naphthalenesulfonic acid, run at a flow rate of 5 mL/min. snmjournals.org While this specific application is isocratic, gradient systems are a fundamental aspect of HPLC method development. A typical reversed-phase gradient system might start with a high percentage of a polar solvent (like water) and gradually increase the percentage of a less polar organic solvent (like acetonitrile (B52724) or methanol). nih.govresearchgate.net This allows for the sequential elution of compounds with increasing hydrophobicity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions. In the synthesis of 2-Fluoroethyl tosylate, a precursor to this compound, TLC is used to identify the products in the reaction mixture. snmjournals.org

The separation is performed on a silica gel plate with a mobile phase of n-hexane:ethyl acetate (B1210297) (3:1). The different components of the mixture travel up the plate at different rates, resulting in distinct spots with different retention factor (Rf) values. snmjournals.org This allows for the clear identification of the desired product and various side products.

| Compound | Rf Value | Stationary Phase | Mobile Phase | Reference |

|---|---|---|---|---|

| Vinyl tosylate | 0.57 | Silica Gel | n-hexane:ethyl acetate (3:1) | snmjournals.org |

| 2-Fluoroethyl tosylate | 0.36 | Silica Gel | n-hexane:ethyl acetate (3:1) | snmjournals.org |

| 1,2-bis(tosyloxy)ethane (B1267912) | 0.21 | Silica Gel | n-hexane:ethyl acetate (3:1) | snmjournals.org |

Gas Chromatography (GC) for Solvent Residue Analysis

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by manufacturing processes. thermofisher.com Given their potential toxicity, regulatory guidelines such as ICH Q3C and USP <467> mandate strict control over their presence in final pharmaceutical products. thermofisher.com Gas Chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the standard technique for this analysis. thermofisher.comagilent.com

In the context of this compound production, particularly for clinical use as a radiopharmaceutical, GC is a critical quality control test. nih.gov The method typically employs headspace sampling (HS-GC), where a sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC system. thermofisher.com This prevents non-volatile matrix components from contaminating the instrument. Different GC columns, such as a G43 phase (e.g., DB-Select 624) for initial screening and a G16 phase (e.g., HP-INNOWax) for confirmation, can be used to ensure accurate identification and quantification of any residual solvents. agilent.com

Ion Chromatography for Quantitative Analysis

Ion chromatography is a specific form of liquid chromatography that separates ions and polar molecules based on their affinity to an ion exchanger. It is a powerful tool for the quantitative analysis of charged species. In the research and development of Fluoroethylcholine, ion chromatography has been explicitly used for the quantitative analysis of the compound. snmjournals.org This technique allows for the precise measurement of the concentration of Fluoroethylcholine chloride and can also quantify related ionic impurities, such as N,N-dimethylethanolamine, in the final preparation. snmjournals.org

Spectroscopic Characterization of Non-Radioactive this compound

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of the non-radioactive "cold" standard of this compound. These analyses provide a foundational reference for the subsequent synthesis and quality control of the radiolabeled analogue.

A representative ¹H NMR spectrum of this compound in deuterated methanol (CD₃OD) reveals characteristic signals that confirm its identity. snmjournals.orgsnmjournals.org For instance, a singlet around 2.37 ppm corresponds to the methyl group protons of the tosylate counterion. snmjournals.org The protons of the choline's N-methyl groups typically appear as a singlet at approximately 3.23 ppm. snmjournals.org The methylene (B1212753) protons of the ethyl group and the choline backbone present as more complex multiplets, with the protons on the carbon adjacent to the fluorine atom showing a distinctive splitting pattern due to coupling with the fluorine nucleus (a broad doublet with a large coupling constant, J ≈ 48.0 Hz). snmjournals.orgsnmjournals.org Finally, the aromatic protons of the tosylate group appear as two distinct doublets in the downfield region of the spectrum (around 7.23 and 7.71 ppm). snmjournals.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CD₃OD

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 2.37 | Singlet | N/A | CH₃ (Tosylate) |

| 3.23 | Singlet | N/A | N(CH₃)₂ |

| 3.54 - 3.61 | Multiplet | N/A | N-CH₂ |

| 3.76 - 4.04 | Multiplet | N/A | O-CH₂ |

| 4.90 | Broad Doublet | 48.0 | F-CH₂ |

| 7.23 | Doublet | 8.4 | Aromatic CH (Tosylate) |

| 7.71 | Doublet | 8.4 | Aromatic CH (Tosylate) |

Data sourced from Hara et al., 2002. snmjournals.orgsnmjournals.org

Infrared (IR) spectroscopy complements NMR by identifying the various functional groups present in the this compound molecule. snmjournals.org The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. The resulting spectrum provides a molecular "fingerprint." snmjournals.org

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3375 | O-H Stretch (likely from moisture) |

| 2976 | C-H Stretch (Aliphatic) |

| 1478 | C=C Stretch (Aromatic) |

| 1213, 1195, 1124 | S=O Stretch (Sulfonate) |

| 1035, 1012 | S-O Stretch / C-O Stretch |

| 684 | Aromatic C-H Bend |

Data sourced from Hara et al., 2002. snmjournals.orgsnmjournals.org

Radiochemical Purity and Specific Activity Determinations

For the radiolabeled form, [¹⁸F]Fluoroethylcholine, two parameters are of critical importance: radiochemical purity and specific activity. These measurements ensure the tracer's quality and performance.

Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form, in this case, [¹⁸F]Fluoroethylcholine. High radiochemical purity is essential to ensure that the observed signal in imaging studies comes from the target molecule and not from radioactive impurities. The most common methods for assessing radiochemical purity are chromatographic techniques. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the gold standard for determining radiochemical purity. The method separates the components of the sample based on their affinity for a stationary phase, and a radioactivity detector placed in series with a standard detector (e.g., UV) monitors the effluent. uni-mainz.de This allows for the separation and quantification of [¹⁸F]Fluoroethylcholine from any unreacted [¹⁸F]fluoride or other radiolabeled byproducts. uni-mainz.de Reported radiochemical purity for [¹⁸F]Fluoroethylcholine is consistently high, often in the range of 95-99% or greater. uni-mainz.denih.gov

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster chromatographic method used for routine quality control. A small spot of the sample is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is analyzed to determine the purity. snmjournals.org

Ion-Exchange Chromatography: This technique is also employed, particularly during the purification process, to separate the desired cationic product, [¹⁸F]Fluoroethylcholine, from anionic radioactive impurities like free [¹⁸F]fluoride. uni-mainz.de

Specific activity refers to the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol or mCi/nmol). nih.gov A high specific activity is crucial for PET tracers to ensure that a sufficient radioactive signal can be obtained while administering a minimal chemical mass, thus avoiding any potential pharmacological effects.

The specific activity is calculated by dividing the total radioactivity of the final product, measured using a dose calibrator, by the total molar amount of the compound (labeled and unlabeled). snmjournals.org The molar amount of Fluoroethylcholine can be quantified using methods like ion chromatography, which measures the concentration of the compound in the final preparation. snmjournals.orgsnmjournals.org For [¹⁸F]Fluoroethylcholine, specific activities have been reported to be approximately 74 GBq/µmol (or 74 MBq/nmol). snmjournals.orgsnmjournals.orgnih.gov Another study reported a specific activity of >55 GBq/μmol. uni-mainz.de

Impurity Profiling and Mitigation Strategies

Impurity profiling involves the identification and quantification of potential impurities that can arise during the synthesis of this compound and its radiolabeled precursor. Mitigation strategies are focused on purification steps to remove these unwanted compounds.

During the synthesis of the key precursor, 2-fluoroethyl tosylate, potential impurities such as vinyl tosylate and 1,2-bis(tosyloxy)ethane can be formed. snmjournals.orgsnmjournals.org These impurities are identified using techniques like TLC. snmjournals.org The primary mitigation strategy at this stage is the purification of the 2-fluoroethyl tosylate intermediate by column chromatography to ensure a high-purity starting material for the subsequent steps. snmjournals.orgsnmjournals.org

In the final radiosynthesis of [¹⁸F]Fluoroethylcholine, potential impurities include unreacted reagents, such as N,N-dimethylethanolamine, and byproducts from the radiolabeling reaction. snmjournals.orgnih.gov The mitigation strategy for the final radiotracer involves a multi-step purification process, often automated. snmjournals.orgresearchgate.net This typically includes passing the reaction mixture through a series of solid-phase extraction (SPE) cartridges, such as anion-exchange cartridges to trap anionic impurities (e.g., unreacted [¹⁸F]fluoride) and cation-exchange cartridges to trap the desired cationic [¹⁸F]Fluoroethylcholine, which is then selectively eluted. snmjournals.orgnih.gov This is often followed by a final purification using preparative HPLC to ensure the final product meets the stringent requirements for purity. nih.govuni-mainz.de

Identification of Chemical Impurities (e.g., N,N-dimethylmorpholinium)

The identification and characterization of impurities in pharmaceutical compounds are crucial for regulatory compliance and patient safety. A variety of analytical methods are employed to detect and quantify these substances. While N,N-dimethylmorpholinium is cited as a potential impurity, the synthesis of Fluoroethylcholine can introduce several other well-documented impurities originating from starting materials, reagents, or side reactions.

Common impurities identified during the synthesis of radiolabeled Fluoroethylcholine include unreacted precursors like 1,2-bis(tosyloxy)ethane, reagents such as dimethylaminoethanol (DMAE), and phase-transfer catalysts (e.g., Kryptofix-2.2.2). nih.gov The identification of these and other potential impurities, including quaternary ammonium compounds like N,N-dimethylmorpholinium, relies on a combination of chromatographic and spectroscopic techniques. biomedres.usresearchgate.net

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of spectrometry, are particularly powerful for impurity profiling. ijprajournal.combiomedres.us Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique, capable of separating complex mixtures and providing molecular weight information for each component, which is vital for initial identification. ijprajournal.com For definitive structural elucidation of unknown impurities, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are often required. researchgate.netijprajournal.com

Table 1: Analytical Techniques for Impurity Identification in this compound Synthesis

| Analytical Technique | Abbreviation | Application in Impurity Profiling | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of known and unknown impurities. Often used with UV or Radiochemical detectors. | nih.govijprajournal.com |

| Gas Chromatography | GC | Analysis of volatile impurities and residual solvents. | biomedres.usresearchgate.net |

| Mass Spectrometry | MS | Provides molecular weight information. When coupled with HPLC or GC (LC-MS, GC-MS), it is a powerful tool for identifying unknown impurities. | biomedres.usresearchgate.net |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed structural information for the unambiguous identification of impurities. | researchgate.net |

| Ultra-Performance Liquid Chromatography | UPLC | An advanced form of HPLC offering higher resolution and faster analysis times for complex impurity profiles. | ijprajournal.combiomedres.us |

Strategies for Impurity Removal During Synthesis and Purification (e.g., Solid Phase Extraction)

Effective removal of impurities identified during the synthesis of this compound is essential to achieve the high purity required for its intended application. While High-Performance Liquid Chromatography (HPLC) has traditionally been used for purification, Solid Phase Extraction (SPE) has emerged as a rapid, efficient, and easily automated alternative. nih.govnih.gov SPE is a sample preparation technique that uses a solid sorbent to separate components of a liquid mixture, effectively removing interfering compounds or concentrating the desired analyte. thermofisher.com

In the context of radiolabeled Fluoroethylcholine synthesis, SPE is frequently used in a multi-cartridge setup to systematically remove different classes of impurities. nih.gov A common strategy involves a sequence of cartridges with different retention mechanisms. For instance, a reversed-phase cartridge (like a C18) can be used to trap non-polar impurities, such as unreacted tosylate precursors, while allowing the more polar product to pass through. Subsequently, a cation-exchange cartridge (like a CM, cation-exchange) can be employed to retain the positively charged Fluoroethylcholine, allowing neutral or anionic impurities to be washed away. The final, purified product is then eluted from the cation-exchange cartridge with a suitable solvent. nih.govresearchgate.net

This SPE-based approach avoids the complexity and time associated with preparative HPLC and has been successfully integrated into fully automated synthesis modules, enhancing the reliability and accessibility of high-purity [¹⁸F]Fluoroethylcholine. nih.govnih.gov

Table 2: Example of a Solid Phase Extraction (SPE) Protocol for [¹⁸F]Fluoroethylcholine Purification

| Step | SPE Cartridge | Purpose | Impurities Removed | Reference |

|---|---|---|---|---|

| 1 | Reversed-Phase (e.g., C18) | Trap non-polar compounds from the crude reaction mixture. | Unreacted tosylate precursors (e.g., 1,2-bis(tosyloxy)ethane), Kryptofix-2.2.2. | nih.gov |

| 2 | Cation-Exchange (e.g., CM) | Capture the positively charged [¹⁸F]Fluoroethylcholine product. | Anionic and neutral impurities. | nih.govresearchgate.net |

| 3 | Cartridge Wash | Wash the Cation-Exchange cartridge with a solvent like ethanol or water. | Removes residual reagents like Dimethylaminoethanol (DMAE). | nih.gov |

| 4 | Elution | Elute the final product from the Cation-Exchange cartridge. | Purified [¹⁸F]Fluoroethylcholine is collected. | nih.govnih.gov |

Biochemical and Cellular Research on Fluoroethylcholine and Its Metabolism in Model Systems

Cellular Uptake Mechanisms in Experimental Models

The entry of fluoroethylcholine and its analogs into cells is a critical first step for their subsequent metabolic trapping and is understood to be a mediated process rather than simple diffusion.

In vitro experiments using various tumor cell lines have demonstrated that radiolabeled fluoroethylcholine, such as [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh), is incorporated into cells via an active transport mechanism. snmjournals.orgnih.gov This is a carrier-mediated process that allows the cell to accumulate choline (B1196258) and its analogs against a concentration gradient, a hallmark of active transport. snmjournals.org This process is crucial for tissues with high metabolic rates, such as tumors, which have an increased demand for choline for the synthesis of cell membrane phospholipids (B1166683). researcher.life

The cellular uptake of choline and its analogs is facilitated by specific protein transporters. While the high-affinity choline transporter (CHT) is primarily associated with neuronal cells for acetylcholine (B1216132) synthesis, other transporters are involved in choline uptake in non-neuronal cells for phospholipid synthesis.

Research suggests a significant role for choline transporter-like proteins (CTLs), particularly CTL1 (also known as SLC44A1), in the uptake of choline analogs in various cell types, including cancer cells. nih.govnih.gov Studies in human neuroblastoma cell lines have shown that CTL1 is functionally expressed and responsible for choline uptake. nih.gov Similarly, in A549 human lung adenocarcinoma cells, both CTL1 and CTL2 were found to mediate choline transport. nih.gov The expression of these transporters can be influenced by various factors; for instance, treatment with dexamethasone (B1670325) was shown to induce CTL1 and CTL2 mRNA expression, leading to increased choline uptake. nih.gov

In cancer cell lines such as HepG2 and MCF7, kinetic studies of choline uptake have revealed the involvement of at least two different transport systems with intermediate and low affinities. wikipedia.org

Table 1: Kinetic Parameters of Choline Uptake in Cancer Cell Lines

| Cell Line | Transport System | K_M (µM) | V_max (nmol/min/mg protein) |

| HepG2 | Intermediate-affinity | 5.38 | 0.85 |

| Low-affinity | 183.57 | 2.75 | |

| MCF7 | Intermediate-affinity | 5.67 | 0.37 |

| Low-affinity | 137.16 | 2.48 |

This table presents data on choline uptake kinetics, which serves as a model for understanding the transport of fluoroethylcholine analogs. Data sourced from wikipedia.org.

The inhibition of choline uptake by HC-3 confirms that the entry of choline and its analogs is a transporter-mediated process. This inhibition is a key characteristic used to differentiate specific choline transport from non-specific uptake mechanisms.

Intracellular Metabolic Fate of Fluoroethylcholine Analogs

Once inside the cell, fluoroethylcholine analogs undergo a series of enzymatic reactions that lead to their incorporation into cellular components, effectively trapping them within the cell.

The first and crucial step in the intracellular metabolism of fluoroethylcholine is its phosphorylation by the enzyme choline kinase (CK). researcher.lifewikipedia.org This reaction utilizes ATP to convert fluoroethylcholine into phosphoryl-fluoroethylcholine. snmjournals.org This phosphorylation is a critical "trapping" step, as the resulting phosphorylated compound is charged and less likely to diffuse back across the cell membrane. snmjournals.org

Elevated choline kinase activity is a recognized hallmark of many cancers, contributing to the increased accumulation of choline analogs in malignant tissues. researcher.life In vitro studies have confirmed that [¹⁸F]FECh is a substrate for choline kinase, leading to the formation of phosphoryl-[¹⁸F]FECh. snmjournals.org

While specific kinetic parameters for the phosphorylation of fluoroethylcholine by human choline kinase are not detailed in the available literature, studies on related fluorinated choline analogs provide valuable comparative data.

Table 2: Kinetic Parameters of Choline Kinase for Choline and a Fluorinated Analog

| Substrate | Enzyme Source | K_M (µM) |

| Choline | Recombinant human CKα-2 | 87.7 ± 6.8 |

| Fluorocholine | Recombinant human CKα-2 | Similar to Choline |

This table provides kinetic data for choline and fluorocholine, a related analog, highlighting their similar affinity for choline kinase. The Vmax for both substrates was also found to be similar. Data adapted from a 2007 study on fluorinated choline analogs.

Following phosphorylation, phosphoryl-fluoroethylcholine enters the Kennedy pathway, also known as the CDP-choline pathway. snmjournals.orgwikipedia.org This metabolic route is the primary mechanism for the de novo synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes. nih.govwikipedia.org

The key enzymes in the subsequent steps of the Kennedy pathway are CTP:phosphocholine cytidylyltransferase and choline phosphotransferase. wikipedia.orgnih.govresearchgate.net CTP:phosphocholine cytidylyltransferase activates phosphoryl-fluoroethylcholine to CDP-fluoroethylcholine. Subsequently, choline phosphotransferase transfers the fluoroethyl-phosphocholine moiety to diacylglycerol to form phosphatidyl-fluoroethylcholine, which is then integrated into the phospholipid membranes. snmjournals.orgwikipedia.org In vitro experiments with Ehrlich ascites tumor cells have shown the integration of the radiolabel from [¹⁸F]FECh into phospholipids. snmjournals.org This metabolic trapping within the phospholipid fraction contributes to the long-term retention of the tracer in cells with active membrane synthesis.

Comparison of Metabolic Pathways with Native Choline

The metabolic pathways of fluoroethylcholine and native choline exhibit significant parallels, primarily centered around the enzyme choline kinase (ChoK). nih.gov Both compounds are recognized as substrates for ChoK, which catalyzes their phosphorylation—the initial and rate-limiting step in the Kennedy pathway for phosphatidylcholine synthesis. nih.gov In vitro experiments have demonstrated that fluoroethylcholine is effectively phosphorylated by choline kinase in the presence of ATP, forming phosphoryl-fluoroethylcholine. snmjournals.org This process is analogous to the conversion of choline to phosphorylcholine, indicating that the substitution of a fluorine atom for a hydrogen atom on the ethyl group does not abolish its recognition and processing by this key enzyme.

Once phosphorylated, both fluoroethylcholine and choline are further incorporated into phospholipids within the cell membrane. snmjournals.orgnih.gov This metabolic trapping is a crucial aspect of their cellular retention, particularly in tumor cells with upregulated choline metabolism. nih.gov

A point of divergence in their metabolism involves the enzyme choline oxidase. Native choline can be oxidized by choline oxidase to form betaine. nih.gov In vitro studies using bacterial choline oxidase have shown that fluoroethylcholine is also a substrate for this enzyme, leading to the formation of fluoroethylbetaine. nih.gov However, in tumor cell models such as Ehrlich ascites tumor cells, the primary metabolic fate of fluoroethylcholine is phosphorylation, with no detectable formation of fluoroethylbetaine. nih.gov This suggests that in the context of tumor cells, the choline kinase pathway is the predominant route of metabolism for fluoroethylcholine.

Evaluation of Choline Kinase Activity in Disease Models

Choline kinase, particularly the alpha isoform (ChoKα), is frequently overexpressed in a wide array of human cancers, including breast, lung, prostate, and colorectal tumors. nih.govnih.gov This upregulation is not merely an associated phenomenon but is understood to have oncogenic potential. nih.gov The increased activity of ChoKα leads to elevated levels of phosphorylcholine, a metabolite that has been linked to mitogenesis and malignant transformation. plos.org This consistent and significant alteration in cancer cell metabolism establishes ChoKα activity as a robust metabolic biomarker.

In preclinical models, the overexpression of ChoKα is exploited for diagnostic and imaging purposes. nih.gov The increased enzymatic activity in tumor cells creates a higher demand for choline, leading to enhanced uptake and trapping of choline analogs like fluoroethylcholine. nih.gov Because fluoroethylcholine is a substrate for ChoK, its radiolabeled form ([¹⁸F]fluoroethylcholine) allows for the non-invasive visualization and quantification of this elevated kinase activity using positron emission tomography (PET).

Studies in various tumor-derived cell lines and animal xenograft models have demonstrated a direct correlation between ChoKα expression levels and the uptake of radiolabeled choline analogs. nih.gov This makes the imaging of fluoroethylcholine uptake a surrogate marker for ChoKα activity, providing insights into tumor aggressiveness and prognosis. nih.gov For instance, high ChoK activity has been associated with higher histological tumor grades and negative estrogen receptor status in breast cancer. researchgate.net Therefore, assessing ChoK activity via fluoroethylcholine in preclinical settings is a critical tool for evaluating tumor metabolism and the efficacy of novel cancer therapies targeting this pathway. nih.govnih.gov

The efficacy of fluoroethylcholine as an imaging agent is fundamentally dependent on its ability to act as a substrate for choline kinase (ChoK). Studies investigating the substrate specificity of ChoK have provided insight into the structural requirements for its substrates. Research using yeast choline kinase revealed that for a molecule to be recognized and phosphorylated, the presence of two of the methyl groups and the hydroxylethyl side chain of choline are essential. snmjournals.org However, the third methyl group can be replaced with a longer alkyl group, indicating some flexibility in the enzyme's active site. snmjournals.org

This flexibility allows choline analogs, such as fluoroethylcholine, to be effective substrates. Preclinical studies have confirmed that the transport efficiency and substrate specificity of choline kinase are similar for both native choline and fluorinated choline analogs like fluoroethylcholine. nih.gov In vitro experiments demonstrated that fluoroethylcholine is readily consumed by yeast choline kinase to form phosphoryl-[¹⁸F]FECh. nih.gov

While fluoroethylcholine is a good substrate, studies have also shown that few choline analogs perform better than native choline in terms of kinase affinity, with the exception of ethylcholine. nih.gov This suggests that while modifications to the choline molecule are tolerated by choline kinase, the native structure is nearly optimal for enzymatic activity. The successful phosphorylation of fluoroethylcholine confirms that the fluoroethyl group is a permissible substitution, enabling its use as a tracer for ChoK activity. snmjournals.orgnih.gov

Metabolic Stability Studies in Preclinical Models

The metabolic stability of a compound is a critical factor in its development as a diagnostic or therapeutic agent. mdpi.combioivt.com In vitro assessments provide the initial evaluation of a compound's susceptibility to metabolic degradation. For fluoroethylcholine, in vitro studies have been conducted using isolated enzymes and cell culture systems.

Incubation of [¹⁸F]fluoroethylcholine with yeast choline kinase and ATP resulted in its conversion to phosphoryl-[¹⁸F]fluoroethylcholine, demonstrating its role as a substrate and its stability to the extent that it can be phosphorylated. snmjournals.org Similarly, when incubated with bacterial choline oxidase, it was converted to [¹⁸F]fluoroethylbetaine. nih.gov

More comprehensive stability assessments have been performed in tumor cell lines. In Ehrlich ascites tumor cells, [¹⁸F]fluoroethylcholine was actively transported into the cells and subsequently metabolized. snmjournals.orgnih.gov Analysis of the metabolites revealed that after 30 minutes of incubation, approximately 18% of the intracellular radioactivity was in the form of phosphoryl-[¹⁸F]fluoroethylcholine. nih.gov The compound was further integrated into phospholipids, indicating that it proceeds along the Kennedy pathway similarly to native choline. snmjournals.orgnih.gov Notably, no [¹⁸F]fluoroethylbetaine was detected in these tumor cells, suggesting that phosphorylation by choline kinase is the dominant metabolic pathway over oxidation in this model system. nih.gov

| Model System | Incubation Time | Key Findings | Reference |

|---|---|---|---|

| Yeast Choline Kinase with ATP | 30 minutes | Converted to phosphoryl-[¹⁸F]fluoroethylcholine. | snmjournals.org |

| Bacterial Choline Oxidase | Not Specified | Converted to [¹⁸F]fluoroethylbetaine. | nih.gov |

| Ehrlich Ascites Tumor Cells | 30 minutes | ~18% converted to phosphoryl-[¹⁸F]fluoroethylcholine; no detectable [¹⁸F]fluoroethylbetaine. | nih.gov |

| Ehrlich Ascites Tumor Cells | Up to 60 minutes | Actively transported into cells, phosphorylated, and integrated into phospholipids. | snmjournals.orgnih.gov |

Following in vitro assessments, the metabolic stability of fluoroethylcholine has been evaluated in various animal models to understand its behavior in a complete biological system. These studies are crucial for determining the compound's pharmacokinetic profile and its suitability for in vivo applications.

In a dynamic PET study involving a rabbit model, intravenously administered [¹⁸F]fluoroethylcholine showed rapid clearance from the blood. snmjournals.org The radioactivity accumulated quickly in the target tumor tissue (VX2 tumor), where it remained at a constant high level for up to 60 minutes. snmjournals.orgsnmjournals.org This retention in the tumor is indicative of metabolic trapping, primarily through phosphorylation by choline kinase, which is consistent with the in vitro findings. snmjournals.org A notable difference compared to [¹¹C]-choline was the rapid excretion of [¹⁸F]fluoroethylcholine into the urine. snmjournals.org

Studies comparing [¹⁸F]fluoroethylcholine and [¹¹C]-choline in a woodchuck model of hepatocellular carcinoma showed similar patterns of accumulation in tumors, with both tracers reaching a plateau approximately 10 minutes after injection. nih.gov This suggests that, at least in this model, the in vivo metabolic processing and tumor uptake kinetics are comparable between fluoroethylcholine and native choline. nih.govnih.gov The primary route of clearance appears to be renal, as evidenced by the high accumulation of radioactivity in the urinary bladder. nih.gov Importantly, little radioactivity was found in the bones, suggesting that defluorination of the compound in vivo is minimal, a key indicator of its metabolic stability. nih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rabbit (VX2 Tumor) | Rapid blood clearance; high and sustained uptake in tumor tissue for 60 minutes; rapid excretion into urine. | snmjournals.org |

| Woodchuck (Hepatocellular Carcinoma) | Similar tumor accumulation pattern to [¹¹C]-choline, plateauing at 10 minutes post-injection. | nih.gov |

| General Animal Models | Highest radioactivity found in the urinary bladder, kidney, and liver. Little radioactivity detected in bones, indicating stability against defluorination. | nih.gov |

Influence of Structural Modifications (e.g., Deuteration) on Metabolic Stability

In the study of choline analogs for biochemical and cellular research, particularly for applications like positron emission tomography (PET), metabolic stability is a critical factor. The primary metabolic pathways for choline and its analogs involve two competing enzymatic processes: phosphorylation by choline kinase to form phosphocholine, and oxidation by choline oxidase to yield betaine. nih.govnih.gov For many research applications, rapid oxidation is an undesirable side reaction that can complicate data interpretation. nih.govnih.gov Consequently, structural modifications are explored to enhance metabolic stability by reducing the rate of oxidation, thereby favoring the phosphorylation pathway, which effectively "traps" the compound intracellularly. nih.govsnmjournals.org

One of the key strategies employed to increase metabolic stability is deuteration—the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612). nih.govnih.gov This modification leverages the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for enzymes like choline oxidase to cleave. This can slow down the rate of metabolic degradation. nih.gov

Research into deuterated choline analogs has demonstrated the effectiveness of this approach. A significant study compared the metabolism of ¹¹C-Choline, ¹¹C-methyl-[1,2-²H₄]-choline (¹¹C-D4-choline), and ¹⁸F-D4-choline to evaluate the combined effects of deuteration and fluorination. nih.gov The findings indicated that both modifications play a crucial role in protecting the compound from oxidation. nih.gov

The oxidation of these analogs to their corresponding metabolite, betaine, was highest with standard ¹¹C-choline. nih.gov The introduction of deuterium in ¹¹C-D4-choline resulted in a modest but clear resistance to oxidation. nih.gov The most substantial reduction in oxidation was observed with ¹⁸F-D4-choline, indicating that the combination of fluorination and deuteration provides the greatest metabolic stability against this pathway. nih.gov

| Compound | Key Structural Feature(s) | Observed Oxidation to Betaine |

|---|---|---|

| ¹¹C-Choline | Standard Choline Structure | Highest |

| ¹¹C-D4-choline | Deuterated | Reduced |

| ¹⁸F-D4-choline | Fluorinated and Deuterated | Substantially Reduced |

This enhanced stability has a direct impact on the subsequent metabolic fate of the compound within cells. By reducing the rate of oxidation, a greater proportion of the choline analog is available for phosphorylation by choline kinase, the desired pathway for intracellular retention. nih.gov This improved selectivity for phosphorylation is a key objective in the design of such compounds for research purposes. nih.gov

| Tracer | Kᵢ (min⁻¹) | k₃ (min⁻¹) |

|---|---|---|

| ¹¹C-Choline | 0.066 ± 0.004 | 0.14 ± 0.01 |

| ¹¹C-D4-choline | 0.065 ± 0.004 | 0.14 ± 0.01 |

| ¹⁸F-D4-choline | 0.043 ± 0.005 | 0.09 ± 0.01 |

Data derived from kinetic analysis in HCT116 tumors. nih.gov

Preclinical Applications and Research Tool Development of Fluoroethylcholine Analogs

Development as Radiotracers for Positron Emission Tomography (PET) in Model Systems

Fluoroethylcholine and its analogs have been instrumental in the preclinical development of radiotracers for Positron Emission Tomography (PET), a powerful molecular imaging technique used in oncology research. These compounds serve as valuable tools for studying cellular metabolism, particularly the synthesis of phospholipids (B1166683) in cell membranes, which is often upregulated in cancer cells.

In the realm of preclinical oncology imaging, [18F]Fluoroethylcholine ([18F]FECh) has been rigorously evaluated alongside established PET tracers like [11C]Choline and [18F]Fluorocholine ([18F]FCH). While [11C]Choline is a natural substrate for choline (B1196258) kinase, its clinical utility is hampered by the short half-life of Carbon-11 (B1219553) (approximately 20 minutes) nih.gov. This limitation necessitates an on-site cyclotron for its production, restricting its widespread use.

To overcome this, 18F-labeled choline analogs, such as [18F]FECh and [18F]FCH, were developed, leveraging the longer half-life of Fluorine-18 (B77423) (approximately 110 minutes). This extended half-life allows for centralized production and distribution to facilities without a cyclotron.

Studies comparing these tracers in preclinical models have yielded valuable insights. For instance, in a woodchuck model of hepatocellular carcinoma (HCC), both [18F]FECh and [11C]Choline demonstrated the ability to visualize tumors, with similar uptake patterns observed immediately following administration. nih.govresearchgate.net The radioactivity of both tracers plateaued around 10 minutes after injection. nih.govresearchgate.net However, some studies have reported a slightly higher tumor-to-background contrast with [11C]Choline compared to [18F]FECh in these models. nih.govresearchgate.net

When comparing [18F]FECh and [18F]FCH, biodistribution and metabolic fate are key considerations. While both are taken up by cancer cells, differences in their chemical structure can influence their behavior in vivo. For example, [18F]FECh has shown rapid accumulation in the urinary bladder, which can be a disadvantage when imaging pelvic tumors like prostate cancer. nih.gov This has led some researchers to consider [18F]FCH a potentially better biological analog for certain applications. nih.gov

A review of published data suggests that for prostate cancer imaging, [18F]FCH may be a more appropriate radiocompound than [18F]FECh, though more direct comparative studies are needed. urotoday.com

The primary advantage of [18F]Fluoroethylcholine ([18F]FECh) in preclinical PET imaging lies in the favorable physical properties of the Fluorine-18 radionuclide.

Longer Half-Life: The most significant advantage of 18F over 11C is its longer half-life of approximately 110 minutes, compared to 20 minutes for 11C. nih.gov This extended timeframe facilitates more complex and longer-duration imaging studies in animal models. It also allows for the transportation of the radiotracer from a central production facility to various research sites, broadening its accessibility.

Higher Spatial Resolution: The positron emitted by 18F has a lower energy and a shorter range in tissue compared to the positron from 11C. snmjournals.orgmdpi.com This physical characteristic translates to a slightly higher spatial resolution in the resulting PET images, allowing for clearer delineation of tumors and surrounding tissues in preclinical models. snmjournals.orgnih.gov

Favorable Imaging Kinetics: In preclinical studies of prostate cancer, [18F]FECh has demonstrated rapid uptake in tumor tissue. A dynamic PET study showed that the level of [18F]FECh in prostate cancer became almost maximal within 1.5 minutes and remained constant for up to 60 minutes. snmjournals.orgnih.govresearchgate.net This rapid and sustained accumulation is advantageous for achieving high-contrast images in a timely manner.

| Feature | [18F]Fluoroethylcholine ([18F]FECh) | [11C]Choline |

| Radionuclide | Fluorine-18 | Carbon-11 |

| Half-Life | ~110 minutes nih.gov | ~20 minutes nih.gov |

| Positron Range | Shorter snmjournals.orgmdpi.com | Longer |

| Image Resolution | Higher snmjournals.orgnih.gov | Lower |

| Accessibility | Can be distributed | Requires on-site cyclotron |

Utility in Investigating Choline Metabolism in Preclinical Disease Models

Radiolabeled fluoroethylcholine analogs serve as valuable probes for non-invasively investigating altered choline metabolism, a hallmark of many cancers, in various preclinical disease models.

The increased uptake of choline in tumor cells is driven by an elevated rate of phosphatidylcholine synthesis, which is essential for building new cell membranes during rapid cell proliferation. researchgate.net PET imaging with fluoroethylcholine analogs allows for the in vivo visualization and quantification of this metabolic activity.

Prostate Cancer Models: Preclinical studies have demonstrated the effectiveness of [18F]Fluoroethylcholine ([18F]FECh) in detecting prostate cancer in animal models. nih.gov The mechanism of uptake involves active transport of [18F]FECh into the tumor cells, followed by phosphorylation by choline kinase to form phosphoryl-[18F]FECh, which is then incorporated into phospholipids. snmjournals.orgnih.govresearchgate.net This metabolic trapping within the cancer cells leads to the high-contrast images observed in PET scans.

Hepatocellular Carcinoma (HCC) Models: Choline-based radiotracers have also been extensively studied for the PET imaging of hepatocellular carcinoma. nih.govresearchgate.net In a woodchuck model of HCC, both [11C]Choline and [18F]FECh were shown to accumulate in HCC foci. nih.govresearchgate.net These preclinical findings have paved the way for clinical investigations into the utility of [18F]FECh for HCC imaging. nih.govresearchgate.net

| Preclinical Model | Key Findings with Fluoroethylcholine Analogs |

| Prostate Cancer | Marked uptake of [18F]FECh in tumors. nih.gov Uptake mechanism involves active transport and phosphorylation. snmjournals.orgnih.govresearchgate.net |

| Hepatocellular Carcinoma (HCC) | Both [11C]Choline and [18F]FECh accumulate in HCC foci. nih.govresearchgate.net Similar uptake patterns for both tracers. nih.govresearchgate.net |

While the primary focus of fluoroethylcholine PET has been in oncology outside of the brain, its utility in neurological disease models, particularly for gliomas, is an area of active research. Gliomas, like other cancers, exhibit altered metabolism, including changes in choline metabolism.

Preclinical models of glioblastoma are crucial for developing and testing new diagnostic and therapeutic strategies. These models include patient-derived xenografts (PDXs), which are considered highly beneficial as they retain the molecular and phenotypic characteristics of the original tumor. nih.gov The use of PET imaging with radiotracers like fluoroethylcholine analogs in these models can provide valuable insights into tumor metabolism and response to treatment.

While specific studies focusing solely on fluoroethylcholine tosylate in glioma models were not prevalent in the initial search, the established principle of using radiolabeled choline analogs to probe the increased membrane synthesis in rapidly proliferating cancer cells is applicable. PET studies in preclinical glioma models are used to investigate various aspects of tumor biology, including metabolism. nih.gov

This compound as a Versatile Building Block in Radiotracer Design

This compound, and more specifically its radiolabeled precursor 2-[18F]fluoroethyl tosylate, is a highly valuable and versatile building block in the field of radiochemistry for the development of novel PET tracers. rsc.org Its utility stems from its ability to readily introduce the Fluorine-18 radiolabel onto a wide range of molecules.

The process of [18F]fluoroethylation is a well-established method for 18F-radiolabeling. 2-[18F]fluoroethyl tosylate is a preferred reagent due to its high reactivity with various functional groups, including phenolic, thiophenolic, carboxylic, and amide functionalities. rsc.org This reactivity allows for the efficient labeling of diverse molecular scaffolds to create new PET radiopharmaceuticals.

The synthesis of [18F]Fluoroethylcholine itself relies on 2-[18F]fluoroethyl tosylate as an intermediate. The synthesis is typically a two-step process:

Tetrabutylammonium (B224687) [18F]fluoride is reacted with 1,2-bis(tosyloxy)ethane (B1267912) to produce 2-[18F]fluoroethyl tosylate. snmjournals.orgnih.govresearchgate.net

The resulting 2-[18F]fluoroethyl tosylate is then reacted with N,N-dimethylethanolamine to yield [18F]Fluoroethylcholine. snmjournals.orgnih.govresearchgate.net

This reliable and high-yield synthesis has been automated, making the production of [18F]Fluoroethylcholine for preclinical and clinical research more efficient. nih.govresearchgate.net Beyond its use in synthesizing [18F]Fluoroethylcholine, 2-[18F]fluoroethyl tosylate serves as a key component in the design and synthesis of a broader array of 18F-labeled radiotracers for PET imaging. rsc.org

Synthesis of Diverse ¹⁸F-Labeled Radiopharmaceuticals Using 2-[¹⁸F]Fluoroethyl Tosylate

2-[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETs) has emerged as a critical and versatile building block in the synthesis of a wide array of ¹⁸F-labeled radiopharmaceuticals for positron emission tomography (PET). Its preference among radiochemists stems from its high reactivity towards various nucleophilic functional groups, including phenolic, thiophenolic, carboxylic, and amide moieties. This reactivity allows for the efficient incorporation of the fluorine-18 radionuclide into a broad spectrum of target molecules for preclinical research and potential clinical applications.

The synthesis of [¹⁸F]FETs itself is typically achieved through the nucleophilic substitution of a suitable precursor, 1,2-ethylene ditosylate, with [¹⁸F]fluoride. This reaction is influenced by several factors, including temperature, reaction time, and the molar ratio of base to precursor, all of which can impact the yield and purity of the final product. A key challenge in the synthesis of [¹⁸F]FETs is the formation of volatile radioactive side-products, namely [¹⁸F]vinyl fluoride (B91410) and 2-[¹⁸F]fluoroethanol. The generation of these impurities is dependent on reaction time and temperature, necessitating careful optimization of the synthesis conditions to maximize the yield of the desired [¹⁸F]FETs while minimizing environmental contamination and ensuring the radiochemical purity of the subsequent radiolabeled products. rug.nlnih.gov

The primary application of [¹⁸F]FETs is in the ¹⁸F-fluoroethylation of various precursor molecules to create PET tracers. This method is a well-established strategy for radiolabeling complex biomolecules. A prominent example is the synthesis of [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh), a PET tracer used in oncology for imaging tumors with increased cell proliferation. The synthesis of [¹⁸F]FECh involves a two-step process where [¹⁸F]FETs is first produced and then reacted with a precursor like N,N-dimethylaminoethanol. Automated synthesis modules have been developed to streamline this process, enabling reliable and high-yield production of [¹⁸F]FECh for clinical and preclinical studies.

The utility of 2-[¹⁸F]fluoroethyl tosylate extends beyond the synthesis of choline analogs. Its ability to react with a diverse range of functional groups has facilitated the development of numerous other PET tracers targeting different biological processes. The straightforward nature of the ¹⁸F-fluoroethylation reaction, coupled with the favorable characteristics of [¹⁸F]FETs such as good stability and low volatility compared to other alkylating agents, solidifies its role as an indispensable tool in the development of novel radiopharmaceuticals for molecular imaging. rug.nlnih.gov

Table 1: Synthesis Parameters for [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh) via 2-[¹⁸F]Fluoroethyl Tosylate

| Parameter | Optimized Conditions | Reference |

| Precursor for [¹⁸F]FETs | 1,2-ethylene ditosylate | nih.gov |

| Precursor for [¹⁸F]FECh | N,N-dimethylaminoethanol | |

| Reaction Temperature for [¹⁸F]FETs | 70°C to 130°C | nih.gov |

| Reaction Time for [¹⁸F]FETs | 3 to 15 minutes | nih.gov |

| Base/Precursor Molar Ratio | Optimized to minimize side-products | nih.gov |

| Major Volatile Side-Products | [¹⁸F]vinyl fluoride, 2-[¹⁸F]fluoroethanol | nih.gov |

| Overall Radiochemical Yield of [¹⁸F]FECh | Up to 47±5% (not decay corrected) | |

| Synthesis Time for [¹⁸F]FECh | Approximately 40 minutes |

Exploration of Novel ¹⁸F-Fluoroalkylating Reagents and Their Reactivity Profiles

While 2-[¹⁸F]fluoroethyl tosylate is a widely used reagent, the field of radiochemistry is continually exploring novel ¹⁸F-fluoroalkylating agents to overcome certain limitations and expand the scope of PET tracer synthesis. The ideal reagent should exhibit high reactivity under mild conditions, demonstrate a favorable reactivity profile with a wide range of substrates, and be readily prepared in high radiochemical yield and purity.

One area of investigation has focused on alternative leaving groups to the tosylate moiety in fluoroethylating agents. For instance, [¹⁸F]fluoroethyl bromide ([¹⁸F]FEBr) has been utilized, and its reactivity can be enhanced by in-situ conversion to the more reactive [¹⁸F]fluoroethyl iodide ([¹⁸F]FEI) or [¹⁸F]fluoroethyl triflate ([¹⁸F]FEOTf). nih.gov These modifications aim to increase the efficiency of the ¹⁸F-fluoroethylation reaction. nih.gov

Beyond fluoroethylation, significant research has been dedicated to the development of ¹⁸F-fluoromethylating agents. These reagents allow for the introduction of a [¹⁸F]fluoromethyl group, which can be advantageous for certain biological targets. However, a notable challenge with many [¹⁸F]fluoromethylated compounds is their potential for in vivo defluorination, leading to instability. To address this, strategies such as deuterium (B1214612) substitution on the fluoromethyl group have been explored to reduce metabolic breakdown. nih.gov

The reactivity of these novel agents is a critical factor in their applicability. [¹⁸F]Fluoromethyl agents generally exhibit high reactivity with nucleophilic substrates. nih.gov The choice of the leaving group significantly influences this reactivity. For example, [¹⁸F]fluoromethyl tosylate has gained preference over its bromide and iodide counterparts due to its straightforward handling and purification. semanticscholar.org

The exploration of different ¹⁸F-fluoroalkylating agents has led to the synthesis of a variety of PET ligands. For instance, different ¹⁸F-labeled choline analogs have been synthesized and evaluated, including [¹⁸F]fluoromethyl-dimethyl-2-hydroxyethylammonium (FCH), [¹⁸F]fluoroethyl-dimethyl-2-hydroxyethylammonium (FEC), and [¹⁸F]fluoropropyl-dimethyl-2-hydroxyethylammonium (FPC). snmjournals.orgnih.govelsevierpure.com Comparative studies of these analogs have revealed differences in their biological compatibility and phosphorylation rates by choline kinase, highlighting the impact of the fluoroalkyl chain length on the tracer's properties. snmjournals.orgnih.govelsevierpure.com FCH, for example, has shown promise as a probe for choline uptake and phosphorylation in cancer cells. snmjournals.orgnih.govelsevierpure.com

The ongoing development of novel ¹⁸F-fluoroalkylating reagents is crucial for advancing molecular imaging. By expanding the toolbox of radiochemists, these new agents enable the synthesis of more diverse and effective PET tracers for preclinical research and, ultimately, for improved clinical diagnostics.

Table 2: Comparison of Selected ¹⁸F-Fluoroalkylating Agents

| Reagent | Precursor Example | Leaving Group | Key Characteristics | Common Applications | Reference |

| 2-[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETs) | 1,2-ethylene ditosylate | Tosylate | High reactivity, good stability, low volatility | Synthesis of [¹⁸F]FECh and other PET tracers | rug.nlrsc.org |

| [¹⁸F]Fluoroethyl bromide ([¹⁸F]FEBr) | 1,2-dibromoethane | Bromide | Can be converted in-situ to more reactive species | ¹⁸F-fluoroethylation | nih.gov |

| [¹⁸F]Fluoromethyl tosylate | Methylene (B1212753) ditosylate | Tosylate | High reactivity, easier handling than volatile analogs | ¹⁸F-fluoromethylation | semanticscholar.org |

| [¹⁸F]Fluoromethyl bromide/iodide | Dibromomethane/Diiodomethane | Bromide/Iodide | High reactivity, but volatile and can be difficult to purify | ¹⁸F-fluoromethylation | nih.gov |

Q & A

Q. What are the validated analytical methods for quantifying fluoroethylcholine tosylate in biological matrices?

Methodological guidance:

- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Ensure sample preparation includes cold PBS washing, homogenization in assay buffer, and centrifugation to remove insoluble material .

- For phosphatidylcholine-related assays, adopt protocols requiring duplicate measurements to minimize statistical variability, with background subtraction for accuracy .

Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?

Methodological guidance:

- Reference polymer-based electrode fabrication techniques involving spin-coating and reactive ion etching (RIE) to control purity .

- Monitor reaction conditions (e.g., temperature, solvent polarity) rigorously, as small deviations in tosylate-group reactions can alter yields .

Advanced Research Questions

Q. How should experimental designs address contradictions in this compound’s receptor-binding efficacy across studies?

Methodological guidance:

Q. What strategies resolve discrepancies in this compound’s pharmacokinetic data between in vitro and in vivo models?

Methodological guidance:

Q. How can researchers mitigate interference from endogenous choline analogs when studying this compound’s cellular uptake?

Methodological guidance:

- Pre-treat samples with cholinesterase inhibitors to stabilize the compound.

- Employ selective ion monitoring in mass spectrometry to distinguish fluoroethylcholine from structurally similar metabolites .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Methodological guidance:

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

Methodological guidance:

- Perform rigorous quality control using nuclear magnetic resonance (NMR) and X-ray crystallography to verify structural consistency .

- Document synthesis parameters (e.g., solvent purity, reaction time) in metadata for cross-batch comparisons .

Cross-Disciplinary Applications

Q. What lessons from PEDOT:tosylate systems can inform this compound’s use in bioelectronics?

Methodological guidance:

- Adapt lithography and RIE techniques from polymer electrode fabrication to design choline-sensitive biosensors .

- Test electrochemical stability under physiological conditions using cyclic voltammetry .

Q. How does this compound’s tosylate group influence its pharmacokinetic profile compared to other salts (e.g., chloride)?

Methodological guidance:

- Compare solubility and membrane permeability using Franz diffusion cells and computational simulations (e.g., molecular dynamics).

- Reference glycopyrronium tosylate’s tolerability data to assess anion-specific effects .

Ethical & Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

Methodological guidance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.